molecular formula C12H8BrNO3 B2825586 3-Acetyl-6-bromoquinoline-4-carboxylic acid CAS No. 444112-84-9

3-Acetyl-6-bromoquinoline-4-carboxylic acid

Cat. No. B2825586
CAS RN: 444112-84-9
M. Wt: 294.104
InChI Key: ABDYMAVASLQHTA-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromoquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C12H8BrNO3 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions. For instance, quinoline-4-carboxylic acid can be prepared from dilute HCl in good to excellent yields . The use of enaminone as a replacement for 1,3-dicarbonyls has been claimed to improve the yield and practicality of the reaction .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 294.104 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Future Directions

Quinoline and its derivatives, including 3-Acetyl-6-bromoquinoline-4-carboxylic acid, continue to be an area of interest in the field of medicinal chemistry due to their potential biological and pharmaceutical activities . Future research may focus on exploring these activities further and developing more efficient and environmentally friendly synthesis protocols .

properties

IUPAC Name

3-acetyl-6-bromoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c1-6(15)9-5-14-10-3-2-7(13)4-8(10)11(9)12(16)17/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDYMAVASLQHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=CC2=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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